molecular formula C8H11N B1435204 N,N-Dimethylaniline-D11 CAS No. 85785-00-8

N,N-Dimethylaniline-D11

Cat. No.: B1435204
CAS No.: 85785-00-8
M. Wt: 132.25 g/mol
InChI Key: JLTDJTHDQAWBAV-JFZRXOORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylaniline-D11 is a deuterated derivative of N,N-Dimethylaniline, an organic compound that is a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This compound is often used in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylaniline-D11 can be synthesized through the alkylation of aniline with deuterated methanol in the presence of an acid catalyst. The reaction involves the following steps :

    Hydrogenation of Nitrobenzene: Nitrobenzene is hydrogenated to produce aniline.

    N-Methylation of Aniline: Aniline is then methylated using deuterated methanol over a pretreated Raney-Nickel catalyst at 443 K.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated methanol and an acid catalyst to ensure the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylaniline-D11 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTDJTHDQAWBAV-JFZRXOORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethylaniline-D11
Reactant of Route 2
N,N-Dimethylaniline-D11
Reactant of Route 3
N,N-Dimethylaniline-D11
Reactant of Route 4
Reactant of Route 4
N,N-Dimethylaniline-D11
Reactant of Route 5
N,N-Dimethylaniline-D11
Reactant of Route 6
Reactant of Route 6
N,N-Dimethylaniline-D11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.